3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Brand Name:
Vulcanchem
CAS No.:
60463-77-6
VCID:
VC21293888
InChI:
InChI=1S/C17H15NO3/c1-18-14-10-6-5-9-13(14)17(21,16(18)20)11-15(19)12-7-3-2-4-8-12/h2-10,21H,11H2,1H3
SMILES:
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O
Molecular Formula:
C17H15NO3
Molecular Weight:
281.3 g/mol
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
CAS No.: 60463-77-6
Cat. No.: VC21293888
Molecular Formula: C17H15NO3
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60463-77-6 |
|---|---|
| Molecular Formula | C17H15NO3 |
| Molecular Weight | 281.3 g/mol |
| IUPAC Name | 3-hydroxy-1-methyl-3-phenacylindol-2-one |
| Standard InChI | InChI=1S/C17H15NO3/c1-18-14-10-6-5-9-13(14)17(21,16(18)20)11-15(19)12-7-3-2-4-8-12/h2-10,21H,11H2,1H3 |
| Standard InChI Key | XVAZUZCWRIBPLR-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
| Canonical SMILES | CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator